molecular formula C22H27N5O10S2 B13864079 Cefpodoxime Proxetil Impurity E

Cefpodoxime Proxetil Impurity E

Cat. No.: B13864079
M. Wt: 585.6 g/mol
InChI Key: JRBKWVHQXXREQH-JGLUBIDVSA-N
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Description

Cefpodoxime Proxetil Impurity E is a byproduct found in the synthesis and degradation of cefpodoxime proxetil, an ester-modified prodrug of cefpodoxime. Cefpodoxime proxetil is a third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. Impurities like Impurity E are crucial to identify and characterize to ensure the safety and efficacy of the pharmaceutical product .

Preparation Methods

The synthesis of Cefpodoxime Proxetil Impurity E involves several steps, typically starting from the raw materials used in the production of cefpodoxime proxetil. The synthetic routes often include esterification, hydrolysis, and other chemical reactions under controlled conditions. Industrial production methods involve high-performance liquid chromatography (HPLC) to separate and identify impurities, including Impurity E .

Chemical Reactions Analysis

Cefpodoxime Proxetil Impurity E undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cefpodoxime Proxetil Impurity E has several scientific research applications:

Mechanism of Action

The mechanism of action of Cefpodoxime Proxetil Impurity E is not well-documented, as it is primarily a byproduct. understanding its formation and degradation pathways helps in ensuring the overall safety and efficacy of cefpodoxime proxetil. The molecular targets and pathways involved in its formation are similar to those of cefpodoxime proxetil, which inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins .

Comparison with Similar Compounds

Cefpodoxime Proxetil Impurity E can be compared with other impurities found in cefpodoxime proxetil, such as Impurity A, B, C, and D. Each impurity has unique characteristics and formation pathways. Impurity E is unique due to its specific formation conditions and chemical structure. Similar compounds include other cephalosporin impurities that arise during the synthesis and degradation of cephalosporin antibiotics .

Properties

Molecular Formula

C22H27N5O10S2

Molecular Weight

585.6 g/mol

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H27N5O10S2/c1-9(2)35-22(32)37-11(4)36-20(31)16-12(6-34-10(3)28)7-38-19-15(18(30)27(16)19)25-17(29)14(26-33-5)13-8-39-21(23)24-13/h8-9,11,15,19H,6-7H2,1-5H3,(H2,23,24)(H,25,29)/b26-14+/t11?,15-,19-/m1/s1

InChI Key

JRBKWVHQXXREQH-JGLUBIDVSA-N

Isomeric SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC(=O)C

Canonical SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC(=O)C

Origin of Product

United States

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